molecular formula C7H2ClF5 B6327779 1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene CAS No. 115812-34-5

1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B6327779
CAS No.: 115812-34-5
M. Wt: 216.53 g/mol
InChI Key: DEURDGHYJUPYGR-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF5. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene typically involves halogenation and fluorination reactions. One common method includes the reaction of 1-chloro-2,4-difluorobenzene with trifluoromethylating agents under controlled conditions. Industrial production often employs catalytic processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is typically the site of attack by nucleophiles. The presence of electron-withdrawing fluorine and trifluoromethyl groups influences the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern.

Properties

IUPAC Name

1-chloro-2,4-difluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5/c8-4-1-3(7(11,12)13)5(9)2-6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEURDGHYJUPYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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